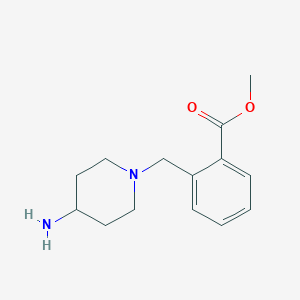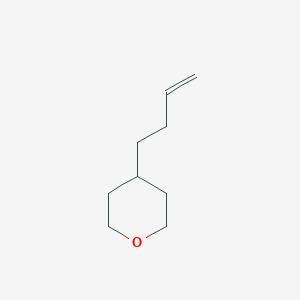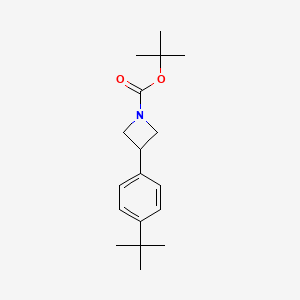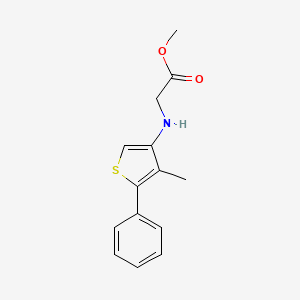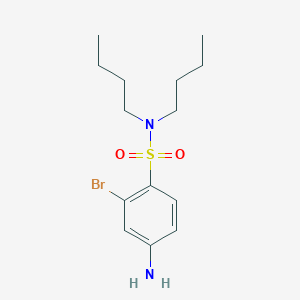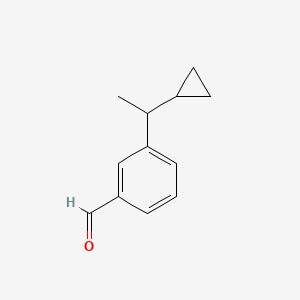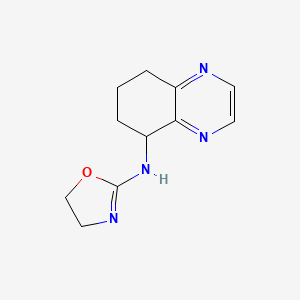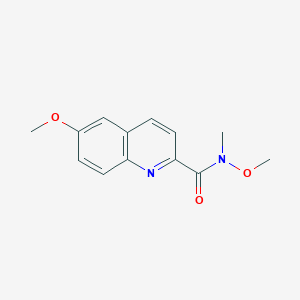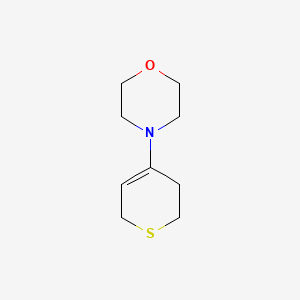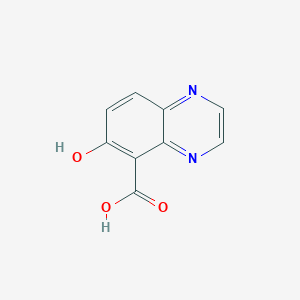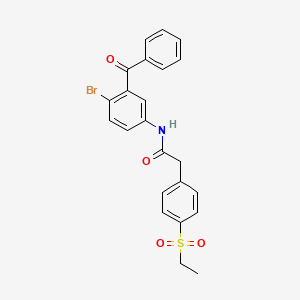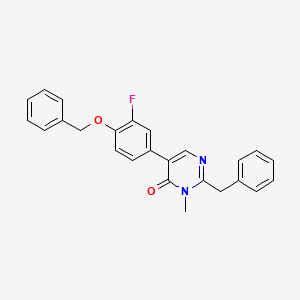
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3,4-dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the quinazoline core. The imidazole ring is subsequently introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline exhibits unique properties due to the specific positioning of the imidazole ring and the quinazoline core. This structural arrangement influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H10Cl2N4 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C17H10Cl2N4/c18-14-3-1-11(8-15(14)19)17-21-9-12-7-13(2-4-16(12)22-17)23-6-5-20-10-23/h1-10H |
InChI Key |
ZVCMSEYJZWOUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


